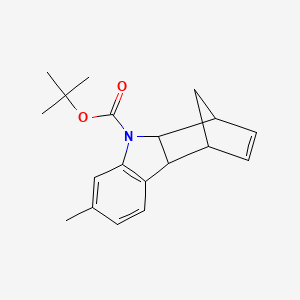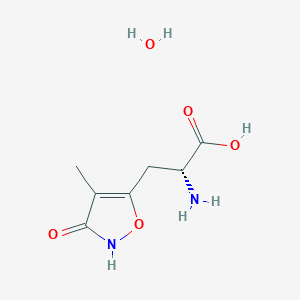
(R)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H3C−C(OH)(NH2)−CH2−C(OH)(NH2)−COOH
It belongs to the class of α-amino acids and is a derivative of glutamic acid. AMPA is a neurotransmitter receptor agonist and plays a crucial role in synaptic transmission within the central nervous system.
Métodos De Preparación
Synthetic Routes: AMPA can be synthesized through various routes, including:
Strecker Synthesis: Starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer ®-AMPA.
Chemical Resolution: Separation of racemic AMPA into its enantiomers using chiral resolving agents.
Industrial Production: The industrial production of AMPA involves large-scale synthesis using Strecker or other methods. The compound is then isolated and purified.
Análisis De Reacciones Químicas
AMPA undergoes several chemical reactions:
Oxidation: AMPA can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol derivative.
Substitution: AMPA can undergo nucleophilic substitution reactions at the amino group.
Decarboxylation: Removal of the carboxyl group leads to the formation of isoxazole derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and stereochemistry.
Aplicaciones Científicas De Investigación
AMPA has diverse applications:
Neuroscience: As an agonist for AMPA receptors, it influences synaptic plasticity and memory.
Medicine: Investigated for potential treatments in neurodegenerative diseases and epilepsy.
Chemistry: Used in asymmetric synthesis due to its chiral center.
Industry: Precursor for drug development and chemical synthesis.
Mecanismo De Acción
AMPA receptors are ion channels involved in fast excitatory neurotransmission. Binding of AMPA to these receptors leads to cation influx (mainly Na+ and K+), depolarization, and neuronal activation.
Comparación Con Compuestos Similares
AMPA is unique due to its specific interaction with AMPA receptors. Similar compounds include kainic acid (KA) and N-methyl-D-aspartate (NMDA), which also act on glutamate receptors but have distinct mechanisms and effects.
: ChemSpider: AMPA : PubChem: AMPA : Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. DOI: 10.1124/pr.109.002451
Propiedades
Fórmula molecular |
C7H12N2O5 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2/t4-;/m1./s1 |
Clave InChI |
PUYUUTQCVZWVME-PGMHMLKASA-N |
SMILES isomérico |
CC1=C(ONC1=O)C[C@H](C(=O)O)N.O |
SMILES canónico |
CC1=C(ONC1=O)CC(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)

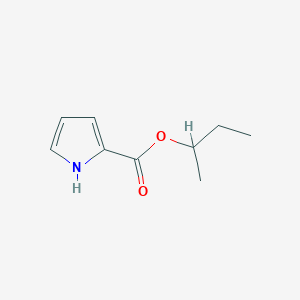
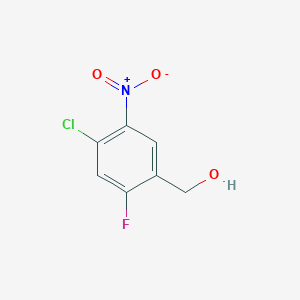

![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
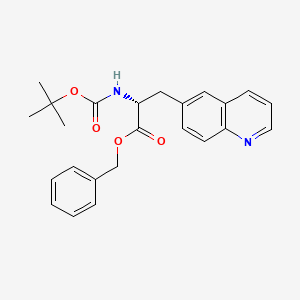
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
